Corrosion Inhibition Efficiency: Diethyl Pyrazole Outperforms Dimethyl Analog on Delta Steel in Acidic Chloride
In a study on copper corrosion inhibition, the diethyl-substituted pyrazole (3,5-diethylpyrazole) exhibited significantly higher inhibition efficiency compared to its dimethyl analog. Specifically, the inhibition efficiency of 3,5-diethylpyrazole was measured at 85.0%, while 3,5-dimethylpyrazole achieved 77.6%, and unsubstituted pyrazole reached only 71.5% under the same conditions [1]. This demonstrates that the ethyl groups provide a quantifiable advantage in surface adsorption and protection.
| Evidence Dimension | Corrosion Inhibition Efficiency |
|---|---|
| Target Compound Data | 85.0% |
| Comparator Or Baseline | 3,5-Dimethylpyrazole (77.6%) and unsubstituted pyrazole (71.5%) |
| Quantified Difference | +7.4 percentage points vs. 3,5-dimethylpyrazole; +13.5 percentage points vs. unsubstituted pyrazole |
| Conditions | Copper corrosion in acid chloride solutions; control with no inhibitor as baseline. |
Why This Matters
Procurement of the 1,3-diethyl derivative ensures a higher performance ceiling for corrosion inhibitor formulations, justifying its selection over cheaper methyl analogs for demanding industrial applications.
- [1] Jog, K. V., et al. (2022). Effect of chemical structure on the microbial nitrification inhibition and copper corrosion inhibition properties of azole compounds. Science of The Total Environment, 848, 157754. View Source
